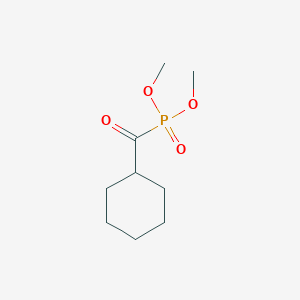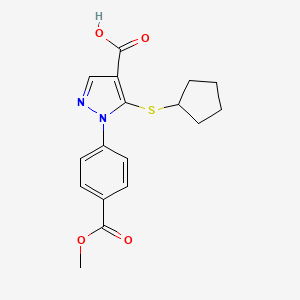
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid
概要
説明
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentylthio group, a methoxycarbonyl phenyl group, and a pyrazole carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclopentylthiol.
Attachment of the methoxycarbonyl phenyl group: This can be done through a Friedel-Crafts acylation reaction using methoxycarbonyl chloride and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylthio group and the methoxycarbonyl phenyl group may play crucial roles in binding to these targets and exerting the desired biological effects.
類似化合物との比較
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals and organic synthesis.
2-fluoro-4-methoxycarbonylphenylboronic acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyclopentylthio group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
特性
分子式 |
C17H18N2O4S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
5-cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-23-17(22)11-6-8-12(9-7-11)19-15(14(10-18-19)16(20)21)24-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,20,21) |
InChIキー |
CSBXKEFFCURJFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)SC3CCCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
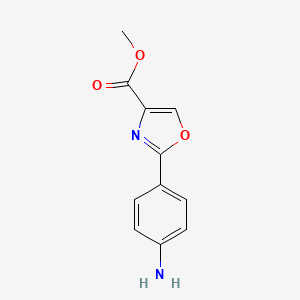
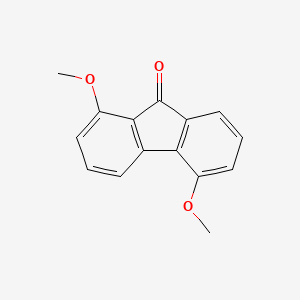
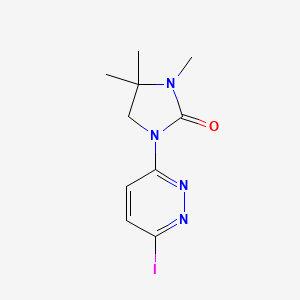
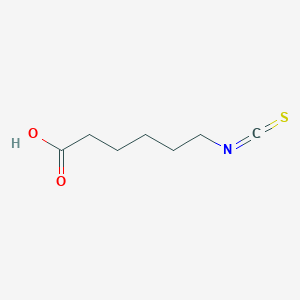

![Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)
![2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B8306627.png)
![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)
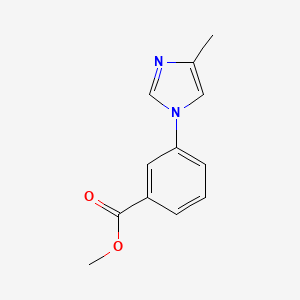
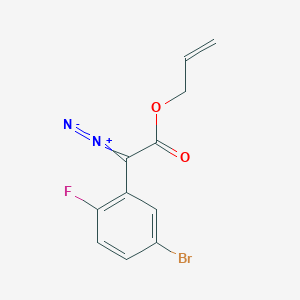

![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)

